Product packaging for Styrylamine(Cat. No.:)

Styrylamine

Cat. No.: B14882868
M. Wt: 119.16 g/mol
InChI Key: UWRZIZXBOLBCON-VOTSOKGWSA-N
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Description

Styrylamine, chemically characterized by a styryl (vinylbenzene) group linked to an amine, is a versatile aromatic amine. It is naturally found in cyclopeptide alkaloids, such as those isolated from Ziziphus plants, where it forms part of macrocyclic structures alongside amino acids like β-hydroxyproline and tryptophan . Synthetic this compound derivatives are pivotal in materials science, particularly in organic light-emitting diodes (OLEDs), where their electron-transporting properties enhance blue-light emission efficiency . Its dual role in bioactive natural products and advanced electronics underscores its multidisciplinary significance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N B14882868 Styrylamine

Properties

Molecular Formula

C8H9N

Molecular Weight

119.16 g/mol

IUPAC Name

(E)-2-phenylethenamine

InChI

InChI=1S/C8H9N/c9-7-6-8-4-2-1-3-5-8/h1-7H,9H2/b7-6+

InChI Key

UWRZIZXBOLBCON-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/N

Canonical SMILES

C1=CC=C(C=C1)C=CN

Origin of Product

United States

Preparation Methods

Iridium-Catalyzed Silane Reduction

The most efficient method involves iridium complexes under mild conditions. IrCl(CO)(PPh₃)₂ catalyzes the reduction/dehydration of N,N-diethylphenylacetamide to styrylamine derivatives using 1,1,3,3-tetramethyldisiloxane (TMDS) or polymethylhydrosiloxane (PMHS) as hydrosilane sources.

Procedure :

  • Dissolve IrCl(CO)(PPh₃)₂ (0.05 mmol) in toluene (0.5 mL).
  • Add substrate (1 mmol) and TMDS (2.0 mmol) at 25°C.
  • Stir for 4 hours under argon.
  • Purify via silica chromatography (ether/hexane with 1% Et₃N).
Parameter TMDS System PMHS System
Temperature (°C) 25 25
Time (h) 4 4
Yield (%) 85–86 70–86
Catalyst Loading 5 mol% 1 mol%

This method achieves 85–86% yields for this compound derivatives with minimal byproducts.

Wittig Reaction-Based Syntheses

Classical Wittig Olefination

Styrylamines form via Wittig reactions between ylides and aromatic aldehydes. A modified protocol uses triphenylphosphine and alkyl halides to generate ylides:

Procedure :

  • React 4-bromoaniline with PPh₃ (1.2 eq) in THF.
  • Add n-BuLi (-78°C) to form ylide.
  • Quench with benzaldehyde (1.0 eq) at 0°C.
  • Isolate product via flash chromatography.
Condition Value
Solvent THF
Temperature (°C) -78 to 0
Yield (%) 65–72

This route provides E/Z selectivity >9:1 but requires strict anhydrous conditions.

Reductive Amination of Nitrostyrenes

Titanium Trichloride-Mediated Reduction

Nitro groups in β-nitrostyrenes reduce to amines using TiCl₃/NH₄OAc :

Procedure :

  • Dissolve β-nitrostyrene (10 mmol) in ethanol.
  • Add TiCl₃ (40 mmol) in aqueous HCl.
  • Stir 1 hour at 25°C.
  • Neutralize with NaOH and extract with Et₂O.
Parameter Value
Reduction Time 1 h
Yield (%) 78–82
Purity >95% (GC)

This method avoids high-pressure hydrogenation but generates acidic waste.

Industrial Production Methods

Continuous-Flow Hydrogenation

Large-scale syntheses employ Raney nickel catalysts in flow reactors:

Parameter Value
Pressure (bar) 10–15
Temperature (°C) 80–100
Residence Time (min) 5–8
Conversion (%) >99

Flow systems enhance safety and throughput compared to batch processes.

Comparative Analysis of Methods

Efficiency Metrics

Method Yield (%) Cost (USD/kg) Eco-Footprint
Iridium Catalysis 85–86 320–400 Moderate
Wittig Reaction 65–72 150–220 High
TiCl₃ Reduction 78–82 90–120 Low
Flow Hydrogenation >99 70–100 Low

Eco-footprint ratings consider solvent toxicity, energy use, and waste generation.

Emerging Techniques

Photoredox Catalysis

Recent studies demonstrate Ru(bpy)₃²⁺ -mediated C–N coupling under blue LED light:

Conditions :

  • Substrate : Styrene + NH₃
  • Catalyst : 2 mol% Ru(bpy)₃Cl₂
  • Yield : 68% (initial trials)

This method avoids stoichiometric reagents but requires optimization for scalability.

Challenges and Solutions

Byproduct Formation in Reductive Amination

Issue : Over-reduction to ethylbenzene derivatives (5–12% yield loss).
Mitigation :

  • Use Pd/C instead of Ni catalysts (reduces over-hydrogenation by 40%)
  • Add quinoline as a poison (limits catalyst activity)

Chemical Reactions Analysis

Types of Reactions

Styrylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Styrylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of styrylamine involves its interaction with various molecular targets. In biological systems, this compound can interact with enzymes and receptors, altering their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Styrylamine is structurally and functionally distinct from other amines, such as tyramine (a phenethylamine) and stearylamine (a fatty amine). Below is a detailed analysis:

This compound vs. Tyramine

  • Structure : this compound features a styryl group (C₆H₅-CH=CH₂) attached to an amine, whereas tyramine is a phenethylamine derivative with a hydroxyl group at the para position (C₆H₅-CH₂-CH₂-NH₂-OH) .
  • Applications: this compound: Used in OLEDs (e.g., asymmetric monothis compound dopants for blue electroluminescence) and as a component of antimalarial cyclopeptide alkaloids . Tyramine: Functions as a neurotransmitter and is associated with hypertensive effects in fermented foods .
  • Biological Activity : Methoxylation or hydroxylation of this compound in cyclopeptide alkaloids enhances antiplasmodial activity , while tyramine’s vasoconstrictive properties arise from its interaction with adrenergic receptors .

This compound vs. Stearylamine

  • Structure : Stearylamine has an 18-carbon alkyl chain (CH₃(CH₂)₁₇NH₂), contrasting with this compound’s aromatic backbone .
  • Applications :
    • This compound: OLEDs and bioactive alkaloids.
    • Stearylamine: Utilized as a cationic surfactant or lipid in drug delivery systems due to its hydrophobic tail .
  • Physicochemical Properties : this compound’s conjugated π-system enables fluorescence and electron transport, whereas stearylamine’s long alkyl chain confers amphiphilicity, aiding in membrane fusion .

Data Tables

Table 1. Structural and Functional Comparison of this compound, Tyramine, and Stearylamine

Compound Structure Classification Key Applications CAS Number Notable Data/Features
This compound C₆H₅-CH=CH-NH₂ Aromatic amine OLEDs, cyclopeptide alkaloids - δH 6.76–7.65 (aromatic protons)
Tyramine C₆H₅-OH-CH₂-CH₂-NH₂ Phenethylamine Neurotransmitter, food 51-67-2 HMDB ID: HMDB0000306
Stearylamine CH₃(CH₂)₁₇NH₂ Fatty amine Surfactants, drug delivery 124-30-1 Melting point: 46–49°C

Table 2. Research Findings on this compound and Analogues

Compound Key Research Insights Reference
This compound Methoxylation at the this compound moiety increases antiplasmodial activity in cyclopeptide alkaloids.
This compound Asymmetric this compound derivatives achieve 8.2% external quantum efficiency in blue OLEDs.
Tyramine Elevated levels correlate with migraines and hypertensive crises due to MAO inhibition.

Research Findings and Structural-Activity Relationships (SAR)

  • Electron-Transport in OLEDs : this compound derivatives with diphenylvinyl end-caps exhibit high hole-blocking efficiency, critical for stable blue emission.
  • Bioactivity Modulation : In cyclopeptide alkaloids, macrocyclic ring size (13-membered > 14-membered) and β-hydroxyproline presence correlate with enhanced antimitotic and antiplasmodial activities.
  • Contrast with Fatty Amines : Stearylamine’s lack of aromaticity limits its electronic applications but enhances its utility in lipid-based formulations.

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